7-Methyltridecane
Description
Contextualization within Branched Alkanes Research
Branched alkanes, such as 7-Methyltridecane, are structurally diverse hydrocarbons that are subjects of significant research due to their unique physical and chemical properties compared to their linear counterparts. numberanalytics.comwikipedia.org The branching in the carbon chain affects properties like boiling point, melting point, and viscosity, which are critical in various applications, including lubricants and fuels. numberanalytics.comwikipedia.org Research into branched alkanes is crucial for understanding their behavior in complex mixtures and their environmental fate. nih.govacs.org
The study of branched alkanes is particularly important in atmospheric chemistry. nih.govcopernicus.org These compounds are components of gasoline and diesel exhaust and contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.org The structure of branched alkanes influences their reactivity and the yield of SOA. For instance, branched alkanes can have different fragmentation patterns during oxidation compared to linear alkanes, affecting the volatility and composition of the resulting aerosols. acs.orgcopernicus.org
Furthermore, branched alkanes with quaternary substituted carbon atoms have been identified in geological samples, indicating a biological origin and suggesting their presence in ancient organisms. pnas.org This highlights the long-standing importance of these compounds in natural systems.
Interdisciplinary Relevance in Contemporary Chemical Sciences
The significance of this compound extends across multiple scientific fields, demonstrating its interdisciplinary relevance.
In analytical chemistry , this compound serves as a reference standard in techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). ontosight.ai Its well-defined structure and retention time are valuable for the identification and quantification of other compounds in complex mixtures.
In the field of biomedical research , volatile organic compounds (VOCs), including this compound, are being investigated as potential non-invasive biomarkers for diseases. Studies have identified this compound in the exhaled breath of patients, suggesting its potential as a biomarker for certain types of cancer, such as lung cancer. nih.govindexcopernicus.comersnet.org
In chemical ecology , this compound plays a crucial role in the communication and interaction between organisms. It is found in the cuticular wax of some plants, where it may contribute to protecting the plant from water loss and attacks by insects and pathogens. ontosight.ai More significantly, it functions as a pheromone in various insect species. For example, it is a component of the pheromonal bouquet in some ants, where it may have an intraspecific function. It is also involved in the chemical signaling of certain stink bugs. sciencepublishinggroup.com The study of such semiochemicals is vital for understanding insect behavior and developing novel pest management strategies. cabidigitallibrary.orgmdpi.comscielo.br
In atmospheric science , as a branched alkane, this compound is relevant to the study of atmospheric oxidation processes. nih.govacs.org The reactions of branched alkanes with atmospheric oxidants like hydroxyl (OH) and chlorine (Cl) radicals contribute to the formation of ozone and secondary organic aerosols, impacting air quality. acs.org
Chemical and Physical Properties of this compound
The distinct properties of this compound are a direct result of its branched structure. Below are tables detailing its key chemical and physical characteristics.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₄H₃₀ | nih.gov |
| Molecular Weight | 198.39 g/mol | nih.gov |
| CAS Number | 26730-14-3 | nih.gov |
| Canonical SMILES | CCCCCCC(C)CCCCCC | nih.gov |
| InChI Key | BHDKLTKHPZWYCV-UHFFFAOYSA-N | chemeo.com |
Table 2: Physical Properties of this compound
| Property | Value | Unit | Source |
| Boiling Point (at 760 mmHg) | 519.28 | K | chemeo.com |
| Melting Point | 236.00 ± 1.00 | K | chemeo.com |
| Density | 0.763 | g/cm³ | |
| Vapor Pressure (at 25°C) | 0.0533 | mmHg | |
| Refractive Index | 1.427 | ||
| LogP (Octanol/Water Partition Coefficient) | 5.563 | chemeo.com | |
| Water Solubility (Log10WS) | -5.44 | chemeo.com | |
| Enthalpy of Vaporization (ΔvapH°) | 46.37 | kJ/mol | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 28.49 | kJ/mol | chemeo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyltridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDKLTKHPZWYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181241 | |
| Record name | 7-Methyltridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26730-14-3 | |
| Record name | 7-Methyltridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26730-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 59169 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-METHYLTRIDECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59169 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyltridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Theoretical and Computational Investigations of 7 Methyltridecane
Quantum Chemical Calculations of Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional structure of molecules. By solving approximations of the Schrödinger equation, these methods can predict bond lengths, bond angles, and dihedral angles that correspond to minimum energy structures. uio.no
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules like 7-methyltridecane, Density Functional Theory (DFT) has become a widely used and robust methodology. fz-juelich.deaps.org
DFT methods are popular due to their favorable balance of computational cost and accuracy. akj.az Functionals such as B3LYP are commonly employed for organic molecules. researchgate.net However, for alkanes, where non-covalent interactions (dispersion forces) are significant in determining conformational preferences, it is critical to use dispersion-corrected DFT methods. researchgate.netchemrxiv.org These are often denoted with suffixes like "-D3" or "-D4". researchgate.net Recent benchmark studies on long-chain alkanes have shown that modern functionals, such as the r2SCAN family, offer excellent performance in accurately calculating conformational energies. chemrxiv.orgacs.org
The choice of basis set is also crucial. Basis sets like the Pople-style 6-31G* or larger sets such as the Dunning-type correlation-consistent basis sets (e.g., cc-pVTZ) are used to accurately describe the electronic distribution. For detailed studies on conformational energetics, triple-zeta basis sets with polarization and diffuse functions, such as 6-311+G(d,p), are often recommended. researchgate.net
| Functional | Type | Key Feature | Typical Application |
|---|---|---|---|
| B3LYP | Hybrid-GGA | Widely used, good general performance for geometries. | Initial optimizations, requires dispersion correction for accurate energies. |
| B3LYP-D3 | Dispersion-Corrected Hybrid-GGA | Adds an empirical dispersion term to B3LYP, significantly improving accuracy for non-covalent interactions. researchgate.net | Conformational energy calculations for alkanes. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Designed to handle a broad range of interactions, including non-covalent forces. | Systems where both short- and long-range interactions are important. |
| r2SCAN-V | Meta-GGA | A modern functional showing high accuracy for conformational energies of long-chain alkanes. chemrxiv.orgacs.org | High-accuracy benchmark calculations and detailed energetic studies. chemrxiv.org |
The energetic landscape, or potential energy surface (PES), is a conceptual map of a molecule's energy as a function of its geometry. libretexts.orguleth.ca Mapping this landscape involves identifying stationary points, which are primarily local minima (stable conformers) and first-order saddle points (transition states connecting the conformers). uleth.ca
For this compound, the PES is a high-dimensional surface due to the large number of rotatable single bonds (10 rotatable bonds in the main chain). The global minimum on this surface represents the most stable conformation of the molecule. Other local minima correspond to different rotamers, which are in equilibrium at a given temperature. wikipedia.org The energy barriers between these minima, represented by transition states, determine the rate of interconversion between conformers. wikipedia.orgic.ac.uk Automated workflow codes can be used to systematically explore a PES to find both minima and the transition states that connect them. osti.gov
Geometry Optimization Methodologies (e.g., DFT)
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.orgiupac.org For a flexible molecule like this compound, this analysis is crucial for understanding its physical properties.
Due to the high number of rotatable bonds, the conformational space of this compound is vast. Exhaustively sampling every possible conformation is computationally prohibitive. Therefore, various strategies are employed to explore the most relevant regions of the conformational space:
Systematic Search: This involves rotating each flexible bond by a defined increment. While comprehensive, this method becomes impractical for molecules with more than a few rotatable bonds.
Stochastic and Monte Carlo Methods: These approaches use random changes in dihedral angles and accept or reject the new conformation based on its energy. iupac.org This allows for a more efficient search of the low-energy regions of the PES.
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time by solving Newton's equations of motion. fz-juelich.deacs.org By simulating the molecule at a given temperature, it naturally explores different conformations, overcoming energy barriers and providing a Boltzmann-weighted ensemble of structures.
The sampling strategies generate a large number of potential structures. These structures are then subjected to geometry optimization to find the nearest local energy minimum. iupac.org The resulting unique structures are the stable conformers.
For this compound, conformers are distinguished by the sequence of dihedral angles along the C13 backbone. The lowest energy conformer for a long-chain alkane is typically the all-staggered, anti-periplanar (all-trans) conformation, which minimizes steric repulsion. ic.ac.uk However, the presence of the methyl group at the C7 position introduces additional complexity. Rotations around the C6-C7 and C7-C8 bonds will lead to multiple low-energy gauche and anti arrangements involving the methyl group and the adjacent carbon chain segments. The relative stability of these conformers is determined by a delicate balance of stabilizing hyperconjugative interactions and destabilizing steric repulsion (Pauli repulsion). ic.ac.uksouthampton.ac.uk
| Conformer ID | Key Dihedral Angles (C5-C6-C7-C8, C6-C7-C8-C9) | Description | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | anti, anti | The most extended chain conformation around the branch point. | 0.00 (Reference) |
| Conf-2 | anti, gauche | A kink in the chain after the methyl group. | ~0.9 |
| Conf-3 | gauche, anti | A kink in the chain before the methyl group. | ~0.9 |
| Conf-4 | gauche, gauche | Two consecutive kinks creating a more compact structure. | ~1.8 |
Note: Relative energies are illustrative, based on typical gauche interaction energies in alkanes. ic.ac.uk
Accurately determining the relative energies of conformers is essential for predicting their equilibrium populations. A common and effective computational protocol involves a multi-step approach:
Initial Conformer Generation: A broad search of the conformational space is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., GFN-FF) or a semi-empirical quantum method (e.g., PM3). chemrxiv.orgresearchgate.net
DFT Optimization: The unique, low-energy conformers identified in the first step are then re-optimized using a more robust method, typically a dispersion-corrected DFT functional (e.g., B3LYP-D3) with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.netchemrxiv.org
High-Accuracy Single-Point Energy Calculations: For the most accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using even higher levels of theory. Methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for accuracy, though they are computationally very demanding. chemrxiv.orgnih.gov The results from these calculations can be used to benchmark the performance of various DFT functionals. acs.org
This hierarchical approach ensures that the vast conformational space is explored efficiently while reserving the most computationally expensive and accurate methods for a smaller set of the most relevant conformers, providing a reliable picture of the conformational energetics of this compound.
Characterization of Stable Conformers
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. researchgate.netlibretexts.org For this compound, these simulations can elucidate its dynamic properties in various environments. The process involves defining a force field, which is a set of potential energy functions and parameters that describe the interactions between atoms. libretexts.org
A typical MD simulation for this compound would be set up by defining the initial positions and velocities of all atoms in the molecule. The system's trajectory—the positions and velocities of all atoms over time—is then calculated by integrating the equations of motion in small time steps. libretexts.org Analysis of this trajectory provides insights into properties like root-mean-square deviation (RMSD) to understand structural stability and radial distribution functions to understand the molecule's local environment. Such studies are crucial for understanding how the branched structure of this compound influences its packing and movement in condensed phases.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound This table presents typical, not experimentally determined, parameters for an MD simulation.
| Parameter | Value | Description |
|---|---|---|
| Force Field | GROMOS 54A7 | A set of parameters to calculate the potential energy of the system. nih.gov |
| System Size | 1 molecule of this compound in a box of 512 water molecules | Defines the simulated environment. |
| Temperature | 298 K (25 °C) | The target temperature for the simulation, maintained by a thermostat. |
| Pressure | 1 bar | The target pressure for the simulation, maintained by a barostat. |
| Simulation Time | 100 nanoseconds (ns) | The total duration of the simulated molecular motion. |
| Time Step | 2 femtoseconds (fs) | The small time interval at which the equations of motion are solved. libretexts.org |
Advanced computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the total intermolecular interaction energy into distinct physical components: electrostatic, exchange, induction, and dispersion. nih.gov For alkanes, dispersion forces are the dominant attractive component. nih.gov An analysis for this compound would quantify how the methyl group alters these energy components compared to a straight-chain alkane.
Table 2: Illustrative Intermolecular Interaction Energy Decomposition for a this compound Dimer This table presents hypothetical but representative data based on general principles for branched alkanes. All values are in kcal/mol.
| Interaction Component | Estimated Energy | Description |
|---|---|---|
| Electrostatic (Ees) | -1.5 | Attraction/repulsion between static charge distributions. nih.gov |
| Exchange (Eex) | +4.0 | Pauli repulsion due to overlapping electron clouds. nih.gov |
| Induction (Eind) | -0.5 | Polarization of one molecule by the charge distribution of another. nih.gov |
| Dispersion (Edisp) | -7.0 | Attraction due to correlated electron fluctuations (transient dipoles). nih.gov |
| Total Interaction Energy | -5.0 | The net interaction strength between the two molecules. |
Dynamic Behavior Studies
Electronic Structure and Bonding Analysis
While classical simulations are useful for dynamics, quantum mechanical calculations are necessary to understand the electronic structure and bonding within the this compound molecule. Density Functional Theory (DFT) is a common method for such investigations. acs.orgnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com
As a saturated alkane, this compound is chemically quite inert. This inertness is reflected in a large HOMO-LUMO gap. The electrons in the C-H and C-C sigma bonds are held tightly, requiring a significant amount of energy to be excited to the empty anti-bonding orbitals. A computational analysis would show that the HOMO is distributed over the C-C and C-H sigma bonds, while the LUMO corresponds to the anti-bonding σ* orbitals. The large energy gap confirms that high energy is needed to induce a chemical reaction.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound This table shows representative energy values calculated at a DFT level of theory (e.g., B3LYP/6-31G(d)).
| Orbital | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO | -10.5 | Indicates high energy required to remove an electron (high ionization potential). |
| LUMO | +1.5 | Indicates energy is released upon electron addition, but the overall affinity is low. |
| HOMO-LUMO Gap | 12.0 | A large gap, characteristic of a stable, unreactive molecule like an alkane. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. wikipedia.orgwisc.edu NBO analysis provides detailed information about charge distribution, bond strength, and stabilizing interactions within the molecule.
For this compound, an NBO analysis would confirm the presence of localized σ bonds for all C-C and C-H connections. wikipedia.org More importantly, it can quantify subtle electronic effects, such as hyperconjugation. This involves the delocalization of electron density from an occupied bonding orbital (a "donor") to an unoccupied anti-bonding orbital (an "acceptor"). researchgate.net For branched alkanes, stabilizing interactions, such as those between adjacent C-C bonds (σCC → σ*CC), are thought to contribute to their slightly greater thermodynamic stability compared to their linear isomers. researchgate.net NBO analysis can calculate the energy associated with these "delocalization" effects.
Table 4: Representative Natural Bond Orbital (NBO) Analysis for a C-C Bond in this compound This table presents hypothetical data illustrating the type of information obtained from an NBO analysis.
| NBO Interaction (Donor → Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description |
|---|---|---|
| σ(C-H) → σ(C-C)* | 0.5 - 1.0 | Hyperconjugation from a C-H bond to an adjacent C-C anti-bond. |
| σ(C-C) → σ(C-C)* | 1.0 - 2.5 | Hyperconjugation from a C-C bond to an adjacent C-C anti-bond, which is particularly relevant in explaining the stability of branched alkanes. researchgate.net |
Sophisticated Synthetic Methodologies for 7 Methyltridecane and Its Analogs
Stereoselective Synthesis Approaches
The controlled three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, and the creation of chiral centers in alkanes like 7-methyltridecane is a significant endeavor.
Chirality Control in Branched Alkane Synthesis
Achieving chirality in branched alkanes requires sophisticated methods that can introduce a specific stereocenter. While traditional methods often yield racemic mixtures, contemporary strategies focus on establishing a single enantiomer. wikipedia.orgchiralpedia.com A key concept is the use of chiral auxiliaries or catalysts that can influence the spatial orientation of the reactants. researchgate.netnih.gov For instance, the Simmons-Smith cyclopropanation reaction, when directed by a chiral auxiliary, can stereoselectively create new chiral centers. mdpi.com
A novel model for understanding and controlling stereochemistry involves the concept of "orientational chirality," which considers the steric interactions between a chiral center and a remote functional group. researchgate.netnih.gov This model, which differs from traditional Felkin-Ahn or Cram models, focuses on the rotational barriers around a C(sp)–C(sp³) axis and has been successfully applied in the asymmetric synthesis of complex molecules. nih.gov The use of a chiral amide auxiliary has demonstrated excellent control over the rotation of orientational isomers, leading to complete stereoselectivity. researchgate.net
Enantioselective Catalysis and Mechanistic Insights
Enantioselective catalysis is a powerful tool for synthesizing chiral molecules with high enantiomeric excess. chiralpedia.com This approach utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com
Copper-catalyzed reactions have emerged as a versatile method for the enantioselective synthesis of various functionalized molecules. acs.org For example, copper-catalyzed radical oxyfunctionalization of alkenes provides access to a wide range of chiral lactone building blocks containing tetrasubstituted stereogenic centers. acs.org Mechanistic studies of these reactions suggest a catalytic cycle involving the generation of a radical species by a Cu(I) catalyst, followed by the addition of this radical to an alkene. The subsequent enantioselective C–O bond formation is mediated by a Cu(II) complex, which regenerates the Cu(I) catalyst. acs.org
In the context of C-H amination, a combination of experimental and computational studies has revealed a switch in the reaction mechanism from an inner-sphere to an outer-sphere coupling between an alkyl radical and the active Cu(II) catalyst, depending on the steric hindrance of the alkyl radical. nsf.gov This insight is crucial for designing more efficient catalysts for the amination of branched alkanes. nsf.gov
Visible-light-driven photocatalysis represents a new frontier in asymmetric catalysis, enabling enantioselective protonation of substrates that are difficult to activate using traditional methods. rsc.org Dual catalytic systems, combining a photosensitizer with a chiral catalyst, have been developed for the synthesis of enantioenriched amines and other chiral compounds. rsc.org
Novel Catalytic Systems in Alkane Functionalization
The development of innovative catalytic systems is crucial for the efficient and selective synthesis of branched alkanes. These systems can be broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis for Carbon-Carbon Bond Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for carbon-carbon bond formation. mpg.deorientjchem.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are a cornerstone of modern organic synthesis for creating C-C bonds. orientjchem.org While homogeneous palladium complexes exhibit excellent catalytic properties, their recovery and reuse can be challenging. orientjchem.org
Recent advancements have focused on developing novel Brønsted acids as catalysts. For example, a highly acidic tris(triflyl)methane (TTP) has been shown to be an effective catalyst in various C-C bond-forming reactions, including the Mukaiyama aldol (B89426) and Hosomi–Sakurai reactions. mpg.de
Heterogeneous Catalysis for Branched Hydrocarbon Production
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. chemguide.co.ukkaust.edu.sa In the petrochemical industry, zeolites (complex aluminosilicates) are widely used as catalysts for cracking large hydrocarbon molecules into smaller, more valuable ones. chemguide.co.uk This process, known as fluid catalytic cracking, operates at high temperatures and produces a mixture of hydrocarbons. chemguide.co.uk
For the specific production of branched alkanes like this compound, hydroisomerization of linear alkanes over bifunctional catalysts is an important industrial process. Catalysts such as Pt/SAPO-11 are used under high temperature and pressure to achieve high selectivity towards the desired branched isomer.
A hybrid approach combining microbial fermentation and heterogeneous catalysis is also being explored for the sustainable production of olefins. springernature.com In this process, engineered microbes produce 3-hydroxy fatty acids, which are then deoxygenated over a Lewis acidic zeolite catalyst to form alkenes. springernature.com
Recent research has also focused on developing highly active and stable heterogeneous catalysts for C-C bond formation. Ultra-small bimetallic nanoparticles, such as CuPd supported on silica, have shown activity and selectivity comparable to homogeneous catalysts in Suzuki cross-coupling reactions, with the added benefit of being recyclable. rsc.org
Reaction Pathway Elucidation in Synthetic Schemes
Understanding the detailed reaction pathways is fundamental to optimizing synthetic strategies and developing new reactions. ibs.re.krtufts.edu Computational modeling and mechanistic studies play a crucial role in this endeavor. ibs.re.kr
Chemoproteomics has emerged as a powerful tool for elucidating biosynthetic pathways of natural products. This approach allows for the direct profiling of active enzymes involved in these complex pathways, accelerating the discovery of key biosynthetic genes.
Investigation of Intermediate Species
The elucidation of reaction mechanisms is paramount for controlling and optimizing synthetic outcomes. The synthesis of this compound typically proceeds through multi-step sequences involving highly reactive intermediates. The characterization of these transient species provides critical insight into the reaction pathway.
A primary route to this compound involves the Grignard reaction, where an alkyl magnesium halide adds to a carbonyl compound. For instance, the reaction of hexylmagnesium bromide with heptan-2-one would form the tertiary alcohol precursor, 7-methyltridecan-7-ol. The mechanism of Grignard reagent addition to ketones involves several intermediate species. fiveable.me Initially, the Grignard reagent coordinates to the carbonyl oxygen, often forming a cyclic, six-membered transition state. masterorganicchemistry.com This is followed by the nucleophilic attack of the alkyl group on the electrophilic carbonyl carbon, generating a magnesium alkoxide intermediate. masterorganicchemistry.commsu.edu This alkoxide is then protonated during an aqueous workup to yield the final alcohol.
The Grignard reagent itself exists in a complex equilibrium in ether solvents, known as the Schlenk equilibrium, which includes the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species in addition to the RMgX form. researchgate.net Furthermore, evidence suggests that the formation of the Grignard reagent on the surface of the magnesium metal can involve radical intermediates. libretexts.org
Another powerful method for constructing the carbon skeleton is the Wittig reaction, which converts a ketone or aldehyde into an alkene. masterorganicchemistry.comdalalinstitute.com To synthesize an alkene precursor to this compound, such as 7-methyltridec-6-ene, one could react heptan-2-one with a heptyl-derived phosphorus ylide. The mechanism of the Wittig reaction proceeds through the formation of two key intermediates: a dipolar species called a betaine (B1666868) and a four-membered heterocyclic ring known as an oxaphosphetane. masterorganicchemistry.comyoutube.com The oxaphosphetane is unstable and decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter providing a strong thermodynamic driving force for the reaction. numberanalytics.com
The detection and characterization of these intermediates are often accomplished through a combination of experimental and computational methods. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for identifying transient species. researchgate.net For instance, inline NIR spectroscopy has been successfully employed to monitor the progress of Grignard reactions in real-time, allowing for the quantification of reactants and the detection of intermediates or side products. acs.orglibretexts.org In cases where intermediates are too short-lived for direct observation, trapping experiments can be used, where a trapping agent reacts with the intermediate to form a stable, characterizable product. researchgate.net
Kinetic and Thermodynamic Considerations in Reaction Control
In many chemical reactions, the distribution of products can be governed by whether the reaction is under kinetic or thermodynamic control. This principle is highly relevant in the multi-step synthesis of this compound, particularly in steps that can lead to isomeric products.
A reaction under kinetic control yields the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. youtube.compearson.com These conditions are typically favored at lower temperatures, where the reactions are effectively irreversible. youtube.com Conversely, a reaction under thermodynamic control yields the most stable product. This is achieved at higher temperatures, where the reaction becomes reversible, allowing an equilibrium to be established that favors the product with the lowest Gibbs free energy. libretexts.orgacs.org
Consider the dehydration of the 7-methyltridecan-7-ol precursor to form an alkene. This elimination reaction can produce a mixture of isomeric alkenes, such as 7-methyltridec-6-ene and 7-methyltridec-7-ene. The formation of the more substituted alkene (7-methyltridec-7-ene, the Zaitsev product) is generally thermodynamically favored due to the greater stability of the internal double bond. The formation of the less substituted alkene (7-methyltridec-6-ene, the Hofmann product) may be kinetically favored under certain conditions. By carefully selecting the reaction temperature and reagents, a chemist can influence the product ratio. A classic laboratory experiment involving the dehydration of 2-methylcyclopentanol (B36010) demonstrates that using an acid catalyst at low temperatures can favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product. researchgate.net
The energy profile diagram below illustrates this concept. The starting material (A) can proceed through two different transition states (TS-1 and TS-2) to form products P1 (kinetic) and P2 (thermodynamic).
Reaction Energy Diagram: Kinetic vs. Thermodynamic Control
This is a representative diagram. Axes are not to scale.
Kinetic Control (Low Temp): The activation energy for the path to P1 is lower than for P2, so P1 is formed faster and predominates.
Thermodynamic Control (High Temp): The reactions become reversible. Since P2 is more stable (lower in energy) than P1, the equilibrium favors the formation of P2.
Similarly, in the Wittig reaction, the stereochemistry of the resulting alkene (E vs. Z isomers) can be influenced by the nature of the ylide and the reaction conditions, which reflects a degree of kinetic control. almacgroup.com Non-stabilized ylides typically favor the formation of Z-alkenes. almacgroup.com
Yield Optimization and Scalability Studies in Laboratory Synthesis
Optimizing the yield and ensuring the scalability of a synthetic route are critical for practical applications, moving from milligram-scale research to gram- or kilogram-scale production. whiterose.ac.uk This involves a systematic study of reaction parameters to maximize product formation while minimizing side reactions and simplifying purification.
For the synthesis of this compound, key steps such as the Grignard reaction and subsequent workup/purification are targets for optimization. Common strategies include One-Factor-at-a-Time (OFAT) optimization or, more efficiently, Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading, reaction time) and their interactions. acs.orgmt.com
In a Grignard synthesis of the 7-methyltridecan-7-ol intermediate, critical parameters to optimize include:
Stoichiometry: Precise dosing of the Grignard reagent is crucial. An excess can lead to side reactions and purification challenges, while a deficit results in incomplete conversion of the starting ketone and lower yield. libretexts.org
Solvent: The choice of ether (e.g., diethyl ether, THF) can influence the reactivity and solubility of the Grignard reagent through the Schlenk equilibrium. researchgate.net
Temperature: Controlling the temperature during the addition of the Grignard reagent is vital to manage the exothermicity of the reaction and prevent side reactions.
Addition Rate: Slow addition of the reagent can help maintain temperature control and minimize the formation of byproducts like those from Wurtz coupling. libretexts.org
The table below presents a hypothetical optimization study for the Grignard reaction between hexylmagnesium bromide and heptan-2-one.
| Entry | Heptan-2-one (equiv.) | Grignard Reagent (equiv.) | Temperature (°C) | Reaction Time (h) | Yield of 7-methyltridecan-7-ol (%) |
|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | 0 | 2 | 75 |
| 2 | 1.0 | 1.5 | 0 | 2 | 82 (with impurities) |
| 3 | 1.0 | 1.2 | -10 | 4 | 80 |
| 4 | 1.0 | 1.2 | 25 (Room Temp) | 1 | 85 |
| 5 (Optimized) | 1.0 | 1.2 | 25 (Room Temp) | 2 | 91 |
Scaling up a laboratory procedure presents further challenges. whiterose.ac.uk Reactions that are easily managed in a round-bottom flask may require significant process engineering for larger volumes, particularly concerning heat transfer, mixing, and reagent addition. Furthermore, purification methods like column chromatography, which are common in the lab, are often not viable for large-scale production due to cost and solvent waste. whiterose.ac.uk Therefore, developing a scalable process often involves redesigning steps to allow for purification by crystallization, distillation, or extraction. For this compound, which is a liquid alkane, the final purification would likely involve fractional distillation.
Advanced Spectroscopic Characterization and Elucidation of 7 Methyltridecane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. mdpi.com For a molecule like 7-methyltridecane, with its numerous chemically similar methylene (B1212753) (CH₂) and methyl (CH₃) groups, one-dimensional (1D) NMR spectra can be complex due to significant signal overlap. Advanced multi-dimensional techniques are therefore essential for unambiguous spectral assignment. uwm.edu
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), resolve the ambiguities present in 1D spectra by correlating nuclear spins through chemical bonds. libretexts.org
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity along the n-hexyl chains attached to the chiral center (C7) and the coupling between the methine proton (H7) and its neighbors (H6, H8, and the C14 methyl protons).
HSQC (¹H-¹³C Correlation): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning carbon signals based on their more resolved proton counterparts.
The symmetry of this compound (with two identical hexyl chains attached to the C7 position) simplifies the spectrum to an extent, but also causes signal overlap for corresponding carbons and protons on either side of the branch point. The table below presents predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating how different environments influence the resonance frequencies.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Assignment |
| C1, C13 | 0.88 (t) | 14.1 | Terminal methyl groups, distant from the branch. |
| C2, C12 | 1.27 (m) | 22.7 | Methylene groups adjacent to terminal methyls. |
| C3, C11 | 1.30 (m) | 29.4 | Methylene groups further down the chain. |
| C4, C10 | 1.25 (m) | 31.9 | Methylene groups approaching the branch point. |
| C5, C9 | 1.33 (m) | 27.2 | Methylene groups beta to the methine carbon. |
| C6, C8 | 1.45 (m) | 36.8 | Methylene groups alpha to the methine carbon. |
| C7 | 1.55 (m) | 34.3 | Methine carbon at the branch point. |
| C14 | 0.85 (d) | 19.6 | Methyl group attached to the C7 methine. |
Note: Predicted values are based on standard alkane chemical shift increments. Actual values may vary based on solvent and experimental conditions. (t = triplet, d = doublet, m = multiplet)
NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after being perturbed. These rates, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are directly related to molecular motion on the picosecond to nanosecond timescale. biorxiv.orgbiorxiv.org Combining experimental NMR relaxation data with molecular dynamics (MD) simulations provides a powerful approach to understanding the complex dynamics of flexible molecules like this compound. nih.govnih.gov
For alkanes, the primary mechanism for ¹H relaxation is the dipole-dipole interaction, which has both intramolecular (between protons on the same molecule) and intermolecular (between protons on different molecules) components. rsc.org
Intermolecular Contributions: These depend on the translational diffusion of the molecules and provide information about molecule-molecule interactions. nih.gov
MD simulations can be used to calculate the spectral density functions that govern relaxation, allowing for a direct comparison with experimental T₁ and T₂ values. nih.gov For this compound, such studies would reveal how the central branch point restricts local motion compared to the more flexible ends of the hexyl chains.
Multi-dimensional NMR Techniques for Complex Spectral Assignment
Mass Spectrometry (MS) in Mechanistic and Isomeric Differentiation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, causing it to ionize and fragment. orgchemboulder.com The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. Alkanes typically produce a series of fragment ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org
The mass spectrum of this compound shows a molecular ion (M⁺˙) at m/z 198. nist.gov Fragmentation occurs preferentially at the branch point to form the most stable carbocations (secondary carbocations being more stable than primary). The cleavage of bonds adjacent to the C7 carbon is a dominant pathway.
Key fragment ions observed in the mass spectrum of this compound include:
m/z 113: Formed by cleavage of the C6-C7 bond, resulting in the loss of a hexyl radical (•C₆H₁₃) and formation of a stable secondary carbocation. [CH₃(CH₂)₅CH(CH₃)]⁺
m/z 99: Formed by cleavage of the C7-C8 bond, also resulting in the loss of a hexyl radical. Due to the molecule's symmetry, this fragmentation is equivalent to the one producing the m/z 113 ion if the charge is retained on the other fragment. However, subsequent rearrangements and losses are common.
m/z 71: A prominent peak corresponding to a C₅H₁₁⁺ ion, likely formed through further fragmentation of larger ions or rearrangement.
m/z 57: Typically the base peak for branched alkanes, corresponding to the highly stable tert-butyl cation (C₄H₉⁺) or a secondary butyl cation formed via rearrangement. nih.gov
m/z 43: A strong peak corresponding to a C₃H₇⁺ ion (propyl or isopropyl cation). nih.gov
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 198 | [C₁₄H₃₀]⁺˙ | C₁₄H₃₀ | Molecular Ion (M⁺˙) |
| 113 | [CH₃(CH₂)₅CH(CH₃)]⁺ | C₇H₁₅ | Cleavage at C6-C7 or C7-C8 bond |
| 71 | [C₅H₁₁]⁺ | C₅H₁₁ | Pentyl cation |
| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl cation (often the base peak) nih.gov |
| 43 | [C₃H₇]⁺ | C₃H₇ | Propyl cation nih.gov |
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. While standard MS might identify a nominal mass of 198, HRMS can distinguish this compound (C₁₄H₃₀) from other potential isomers or compounds with different formulas that happen to have the same nominal mass.
The calculated monoisotopic mass of this compound is 198.234750957 Da. nih.gov An experimental HRMS measurement yielding a mass extremely close to this value would confirm the elemental composition as C₁₄H₃₀, ruling out other possibilities and providing strong evidence for the compound's identity when combined with fragmentation and NMR data.
Fragmentation Pathway Analysis
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. numberanalytics.com These techniques are complementary and provide information about the functional groups present and the molecule's conformational state. hopto.org For a simple alkane like this compound, the spectra are dominated by C-H and C-C bond vibrations. mdpi.com
FTIR Spectroscopy: Involves the absorption of infrared radiation at frequencies corresponding to a molecule's vibrational modes that induce a change in the molecular dipole moment. numberanalytics.com
Raman Spectroscopy: Involves the inelastic scattering of laser light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of modes that cause a change in the molecule's polarizability. openedition.org
For this compound, the key vibrational modes include:
C-H Stretching: Strong bands in both FTIR and Raman spectra between 2850 and 3000 cm⁻¹. Asymmetric stretches (νas) appear at higher frequencies (e.g., ~2962 cm⁻¹ for CH₃, ~2926 cm⁻¹ for CH₂) than symmetric stretches (νs) (e.g., ~2872 cm⁻¹ for CH₃, ~2853 cm⁻¹ for CH₂).
C-H Bending: Found in the 1300-1500 cm⁻¹ region. The scissoring motion of CH₂ groups appears around 1465 cm⁻¹. The asymmetric and symmetric bending (umbrella) modes of the methyl groups are found near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The ~1375 cm⁻¹ band is particularly indicative of methyl groups.
C-C Stretching: These modes appear in the fingerprint region (800-1200 cm⁻¹) and are generally weak in the FTIR spectra of alkanes but can be more prominent in Raman spectra.
While these techniques confirm the alkane nature of the molecule, the high conformational flexibility of the long alkyl chains at room temperature leads to a large number of possible conformers. vu.lt This results in broad, overlapping spectral bands rather than sharp, distinct peaks, making detailed conformational analysis of a specific isomer like this compound challenging without low-temperature studies or computational support. smu.edu
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Method |
| Asymmetric CH₃ Stretch | ~2962 | FTIR, Raman |
| Asymmetric CH₂ Stretch | ~2926 | FTIR, Raman |
| Symmetric CH₃ Stretch | ~2872 | FTIR, Raman |
| Symmetric CH₂ Stretch | ~2853 | FTIR, Raman |
| CH₂ Scissoring | ~1465 | FTIR |
| Asymmetric CH₃ Bending | ~1450 | FTIR |
| Symmetric CH₃ Bending (Umbrella) | ~1375 | FTIR |
| C-C Stretching | 800-1200 | Raman |
Normal Mode Analysis and Theoretical Vibrational Spectra Correlation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for characterizing molecular structures. For a molecule like this compound, the spectra are interpreted by analyzing its fundamental vibrations. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to transitions between vibrational energy levels. These spectra are characterized by various stretching and bending modes of the C-H and C-C bonds. spcmc.ac.in
The vibrational modes for branched alkanes can be summarized as follows:
C-H Stretching: Methyl (CH₃) groups exhibit asymmetric and symmetric stretching vibrations around 2955 cm⁻¹ and 2870 cm⁻¹, respectively. Methylene (CH₂) groups also have characteristic stretches in the 3000-2840 cm⁻¹ region. spcmc.ac.in
C-H Bending: These vibrations appear in the 1485-1340 cm⁻¹ range. Scissoring vibrations for CH₂ groups are typically observed near 1465 cm⁻¹. The presence of a methyl group introduces specific bending vibrations; for instance, an isopropyl-like structure at the branch point would show a strong doublet between 1385-1365 cm⁻¹. spcmc.ac.in
C-C Stretching: These bands are generally weak and appear over a broad region from 1200-800 cm⁻¹. spcmc.ac.in
Methylene Rocking: A characteristic rocking vibration for a chain of four or more CH₂ groups occurs around 720 cm⁻¹. spcmc.ac.in
Normal mode analysis is a computational method used to predict these vibrational frequencies. gromacs.orgmpg.de This analysis involves calculating the Hessian matrix (the matrix of second derivatives of the potential energy with respect to atomic displacements) for the molecule's minimized energy structure. gromacs.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic motions for each normal mode. gromacs.org
Theoretical spectra can be generated using methods like Density Functional Theory (DFT), which have shown impressive agreement with experimental results for other molecules. researchgate.net By correlating the calculated vibrational frequencies with experimental IR and Raman spectra, a detailed and unambiguous assignment of the spectral bands can be achieved. researchgate.net
Table 1: Predicted Vibrational Frequencies for this compound This table outlines the expected primary vibrational modes and their approximate frequencies for this compound based on general data for branched alkanes.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
| Asymmetric C-H Stretch | CH₃ | ~2955 |
| Symmetric C-H Stretch | CH₃ | ~2870 |
| Asymmetric C-H Stretch | CH₂ | ~2925 |
| Symmetric C-H Stretch | CH₂ | ~2850 |
| C-H Bending (Scissoring) | CH₂ | ~1465 |
| C-H Bending (Umbrella) | CH₃ | ~1375 |
| C-H Bending (Rocking) | -(CH₂)n-, n≥4 | ~720 |
| C-C Stretch | C-C | 1200-800 (weak) |
| Data based on general absorptions for branched alkanes. spcmc.ac.in |
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopy allows for the real-time observation of a chemical reaction, providing valuable kinetic and mechanistic data without the need for sample extraction. rsc.org Techniques like Fourier Transform Infrared (FTIR) spectroscopy are particularly powerful for monitoring the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational bands over time. rsc.org
While specific studies monitoring reactions of this compound using in-situ spectroscopy are not prevalent in the literature, the methodology is broadly applicable. For instance, an electrochemical cell can be coupled with a recycle loop through a transmission FTIR cell to continuously monitor reaction progress. rsc.org This setup has been successfully used to study free radical reactions, such as oxidations and trifluoromethylations. rsc.org
Theoretically, such a system could be employed to study the oxidation or cracking of this compound. By monitoring the disappearance of its characteristic alkane C-H stretching and bending bands and the appearance of new bands corresponding to products (e.g., C=O stretching for ketones or aldehydes, O-H stretching for alcohols), one could gain detailed insights into the reaction pathways and kinetics under specific conditions.
Hyphenated Chromatographic-Spectroscopic Techniques
To analyze this compound within complex mixtures, powerful separation techniques must be coupled with sensitive spectroscopic detectors. Hyphenated methods, particularly those involving gas chromatography and mass spectrometry, are indispensable for this purpose.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Mixture Analysis
Many samples, such as petroleum products, food volatiles, and insect cuticular layers, contain hundreds or thousands of chemical compounds. nih.govmdpi.comunime.it One-dimensional gas chromatography (GC) often lacks the peak capacity to resolve all components in such complex matrices, leading to co-elution. unime.it Comprehensive two-dimensional gas chromatography (GC×GC) overcomes this limitation by subjecting the effluent from a primary column to further separation on a second, shorter column with a different stationary phase, coupled via a modulator. unime.it When paired with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-MS becomes a powerful tool for separating and identifying individual components in highly complex mixtures.
This compound has been identified as a component in various complex mixtures using such advanced techniques:
Insect Cuticular Hydrocarbons (CHCs): CHCs form a waxy layer on the insect cuticle that prevents desiccation and can act as chemical signals. nih.gov GC-MS and GC×GC-MS analyses have identified this compound as a component of the CHC profile in various insect species, including the South American fruit fly Anastrepha fraterculus. In these studies, GC×GC-MS was crucial for resolving co-eluting isomers.
Fuel and Petroleum Analysis: Aerospace fuels like RP-1 and synthetic fuels such as S-8 are complex mixtures of linear and branched alkanes. acs.orgnist.gov Detailed characterization using GC-MS has identified this compound as a constituent of these fuels. acs.orgnist.gov
Food and Plant Volatiles: The aroma and flavor of food products are determined by a complex profile of volatile organic compounds (VOCs). This compound has been detected as a VOC in studies on non-smoked bacon, Iranian black teas, and white rice using headspace GC-MS and GCxGC-MS methods. mdpi.comfda.gov.twnih.gov It has also been identified in exhaled breath analyses, where it is considered a potential biomarker for certain conditions. cuni.cznih.gov
Table 2: Identification of this compound in Various Complex Mixtures
| Sample Matrix | Analytical Method | Research Context | Citation(s) |
| South American Fruit Fly (Anastrepha fraterculus) | GC×GC/TOFMS | Analysis of Cuticular Hydrocarbons | |
| Aerospace Fuel (S-8) | GC-MS | Fuel Composition Analysis | acs.org, nist.gov |
| Human Exhaled Breath | GC-MS | Disease Biomarker Discovery | cuni.cz, nih.gov |
| White Rice | HS-SPME/GC-MS | Geographical Origin Discrimination | fda.gov.tw |
| Iranian Black Tea | HS-SPME/GC-MS | Volatile Compound Characterization | nih.gov |
Development of Advanced Separation and Detection Methods
The primary challenge in the analysis of branched alkanes is the separation of numerous structural isomers, which often have very similar boiling points and polarities, causing them to co-elute on standard GC columns. unl.eduresearchgate.net For example, monomethylalkane isomers with the methyl branch located near the center of the carbon chain are particularly difficult to separate. researchgate.net The development of advanced methods is crucial for achieving baseline separation and accurate identification.
Efforts to improve separation include:
Advanced GC Columns: The use of longer capillary columns or columns with novel stationary phases can enhance the resolution of closely eluting isomers. However, even with 50-meter columns, complete separation of all monomethylnonadecane isomers remains a challenge. researchgate.net
Retention Index Systems: Programmed-temperature retention indices (like Kovats indices) provide a standardized measure of elution time, which helps in the tentative identification of isomers by comparing experimental values to databases. unl.eduresearchgate.net For monomethylalkanes, a predictable pattern exists where the retention index changes based on the position of the methyl branch. unl.edu this compound has a reported Kovats retention index of approximately 1351 on a standard non-polar column. nih.gov
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): While GC is the standard for hydrocarbon analysis, it has limitations for very long-chain or thermally unstable compounds. researchgate.net HPLC offers an alternative separation mechanism. Specifically, Ag-HPLC, which uses a stationary phase impregnated with silver ions, is excellent for separating compounds based on the number, geometry, and position of double bonds. While primarily used for unsaturated compounds, research into its application for complex hydrocarbon mixtures is ongoing, offering a potential future pathway for separating saturated isomers based on subtle differences in their interactions with the stationary phase. researchgate.net Coupling Ag-HPLC with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) provides a powerful tool for the analysis of complex hydrocarbon mixtures that are challenging for traditional GC-MS. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 7 Methyltridecane in Complex Chemical Systems
Oxidation Pathways and Mechanisms
The oxidation of alkanes is a fundamental process in both industrial and biological systems. For branched alkanes like 7-methyltridecane, the rate and outcome of oxidation are influenced by its molecular structure, particularly the presence of a tertiary hydrogen. vaia.comresearchgate.net Studies on similar molecules show that branched alkanes tend to oxidize more readily and at lower temperatures than linear alkanes, though the reaction rate may slow as temperature increases. researchgate.net
Catalytic Oxidation Studies
The selective oxidation of inert C-H bonds in alkanes under mild conditions is a significant challenge in chemistry. acs.orgacs.org Enzymes, such as cytochrome P450, have been engineered to catalyze the hydroxylation of simple alkanes. acs.orgacs.org In these biocatalytic systems, the mechanism typically involves the formation of a highly reactive ferryl species that can abstract a hydrogen atom from the alkane. This is followed by a "radical rebound" where a hydroxyl group is transferred to the resulting alkyl radical. acs.org
For this compound, the order of preference for C-H bond attack is tertiary > secondary > primary, due to the greater stability of the corresponding radical intermediate. acs.org Therefore, catalytic oxidation would be expected to show high regioselectivity, favoring the formation of 7-methyl-7-tridecanol.
Table 1: Predicted Products of Catalytic Oxidation of this compound
| Reactant | Catalyst System (Example) | Major Product | Minor Products |
|---|
Radical-Mediated Oxidation Processes
Radical-mediated oxidation, often occurring during combustion or autoxidation, is less selective than catalytic oxidation. The process is initiated by the formation of free radicals, which can be triggered by heat or UV light. These radicals abstract hydrogen atoms from the alkane, generating an alkyl radical. In the case of this compound, the tertiary radical at the C-7 position is the most stable and therefore forms preferentially.
This alkyl radical then reacts with oxygen to form a peroxy radical (ROO•). The peroxy radical can subsequently abstract a hydrogen from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain reaction. The decomposition of hydroperoxides leads to a variety of oxygenated products, including alcohols and ketones. conicet.gov.ar While the tertiary position is the most reactive, the numerous secondary hydrogens mean that a complex mixture of products is often obtained.
Reduction Methodologies and Products
Direct reduction of alkanes like this compound is not a common or facile chemical transformation. Alkanes are highly saturated and lack a functional group that is susceptible to typical reducing agents. Reduction reactions generally involve the addition of hydrogen or electrons, which is energetically unfavorable for an unactivated alkane.
However, functionalized derivatives of this compound can be reduced. For instance, if this compound is first halogenated to form 7-chloro-7-methyltridecane, this alkyl halide could then be reduced to the parent alkane using various methods, such as catalytic hydrogenation or reaction with a metal and acid. The electrochemical reduction of secondary alkyl halides has been shown to proceed via one-electron cleavage of the carbon-halogen bond to form a radical intermediate, which can then be further reduced or undergo coupling or disproportionation reactions. acs.org
Substitution Reactions (e.g., Halogenation) and Regioselectivity
Halogenation is a characteristic substitution reaction of alkanes, proceeding through a free-radical chain mechanism typically initiated by UV light or heat. wou.edu The regioselectivity of this reaction is highly dependent on the stability of the intermediate alkyl radical formed during the hydrogen abstraction step. fiveable.meyoutube.com The stability order for alkyl radicals is tertiary > secondary > primary.
Consequently, the halogenation of this compound shows a strong preference for substitution at the tertiary C-7 position. The degree of selectivity depends on the halogen used. Bromination is known to be highly selective, with the reaction strongly favoring the formation of the most stable radical intermediate. organicchemistrytutor.com Therefore, the bromination of this compound would yield almost exclusively 7-bromo-7-methyltridecane.
Chlorination is less selective than bromination because the hydrogen abstraction step is less endothermic and the transition state occurs earlier, resembling the reactants more than the radical products. organicchemistrytutor.com While the tertiary position is still favored, significant amounts of secondary chlorides will also be formed. The relative reactivity for chlorination is often cited as approximately 5:3:1 for tertiary, secondary, and primary C-H bonds, respectively. organicchemistrytutor.com
Table 2: Estimated Product Distribution for Radical Chlorination of this compound
| Position of H | Type of H | Number of H's | Relative Reactivity | Statistical Product % |
|---|---|---|---|---|
| C-7 | Tertiary | 1 | 5.0 | ~14% |
| C-6, C-8 | Secondary | 4 | 3.0 | ~34% |
| C-2, C-3, C-4, C-5, C-9, C-10, C-11, C-12 | Secondary | 16 | 3.0 | ~45% (combined) |
| C-1, C-13, 7-CH₃ | Primary | 9 | 1.0 | ~7% (combined) |
Note: Product percentages are estimates based on relative reactivity and statistical probability and can be influenced by reaction conditions.
Role as a Substrate or Product in Specific Chemical Transformations
In chemistry and biochemistry, a substrate is a molecule that is acted upon by a reagent, catalyst, or enzyme to generate a product. byjus.comwikipedia.org Given its reactivity, this compound can serve as a substrate in several chemical transformations.
As discussed, it is a substrate for:
Catalytic Oxidation: Enzymes like cytochrome P450 can use this compound as a substrate for hydroxylation. acs.orgacs.org
Radical Halogenation: It serves as the starting material (substrate) for substitution reactions with halogens like chlorine and bromine. youtube.com
Biodegradation: In environmental contexts, this compound, a component of petroleum, can act as a carbon source and substrate for hydrocarbonoclastic bacteria, which degrade it into smaller molecules. researchgate.net
This compound can also be a product in certain reactions. For example, coupling reactions involving smaller alkyl radicals could potentially form this compound, although this is not a common synthetic route. In a study of the electrochemical reduction of 2-iodooctane, the coupling of secondary octyl radicals produced 7,8-dimethyltetradecane, a structurally similar, more highly branched alkane. acs.org
Advanced Studies of Alkane Activation
The high bond dissociation energy of C-H bonds makes alkanes generally unreactive. vapourtec.com A major goal in modern chemistry is the development of catalysts that can selectively activate these strong bonds under mild conditions, a process known as C-H activation or functionalization. vapourtec.comrsc.orgnumberanalytics.com This field seeks to bypass the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Transition metal complexes, particularly those involving palladium, platinum, and rhodium, are at the forefront of C-H activation research. caltech.eduscienceopen.com These catalysts operate through mechanisms distinct from free-radical pathways, often involving oxidative addition or concerted metalation-deprotonation. This allows for high regioselectivity, which can be controlled by directing groups within the substrate or by the inherent properties of the catalyst. scienceopen.com
For this compound, advanced catalytic systems could theoretically target the tertiary C-H bond with high precision. Recent breakthroughs have even enabled the selective functionalization of C-H bonds that are remote from an existing functional group, showcasing the increasing sophistication of these methods. acs.org Such strategies could allow for the direct conversion of this compound into valuable functionalized compounds like alcohols, amines, or arylated products, representing a significant advance over traditional, less selective methods. researchgate.net
Biogeochemical Occurrence and Environmental Biotransformation Pathways of 7 Methyltridecane
Natural Occurrence and Biosynthesis in Non-Human Organisms
Identification in Plant Cuticular Waxes and Biological Roles
7-Methyltridecane is a branched-chain alkane that has been identified as a component of the cuticular wax of certain plants. ontosight.ai This waxy layer covers the aerial parts of plants and serves as a crucial protective barrier against various environmental stresses. researchgate.netnih.gov The primary role of cuticular wax, including its constituent this compound, is to prevent non-stomatal water loss, effectively acting as a waterproof layer. researchgate.netmdpi.com
Beyond its function in water retention, the cuticular wax layer provides protection against a range of biotic and abiotic factors. researchgate.net It can shield the plant from harmful ultraviolet (UV) radiation and minimize the deposition of dust, pollen, and other air pollutants on the plant surface. researchgate.net Furthermore, this waxy coating can play a role in defending against pathogens, such as bacteria and fungi, and can influence interactions with insects. researchgate.netnih.gov The presence of specific hydrocarbons like this compound within the wax can contribute to these protective functions, potentially deterring insect feeding or pathogen entry. ontosight.ai
The composition of cuticular wax is complex and varies significantly between plant species, different organs of the same plant, and even at different developmental stages. mdpi.com In general, it is composed of very-long-chain fatty acids (VLCFAs) and their derivatives, which include alkanes, alcohols, aldehydes, ketones, and esters. mdpi.com In a well-studied plant model, Arabidopsis, alkanes constitute over 70% of the cuticular wax. mdpi.com The specific blend of these components determines the physical and chemical properties of the wax and its effectiveness in its various protective roles.
Role in Insect Chemical Ecology (e.g., Pheromones)
In the realm of insect chemical ecology, hydrocarbons like this compound play a significant role as semiochemicals, which are chemical signals that mediate interactions between organisms. ontosight.ainumberanalytics.comresearchgate.net These chemical cues are fundamental to various aspects of insect behavior, including communication, foraging, and predator avoidance. numberanalytics.com
This compound has been identified as a component of insect pheromones. ontosight.ai Pheromones are chemical substances released by an organism that trigger a social response in members of the same species. numberanalytics.com Insects utilize a variety of pheromones to convey specific information:
Sex pheromones are often released by one sex to attract the other for mating. numberanalytics.com
Aggregation pheromones draw individuals together, often for purposes of feeding or mating. numberanalytics.com
Alarm pheromones signal a threat to other individuals in the vicinity. numberanalytics.com
Trail pheromones are used to mark paths to resources. numberanalytics.com
The production of pheromones occurs in specialized glands, and they are detected by other insects through sensory organs, most notably the antennae. numberanalytics.com The specific blend of chemical compounds in a pheromone is crucial for its function, and the presence of branched alkanes like this compound can be a key part of this chemical signature.
Beyond intraspecific communication, hydrocarbons on the surface of insects, known as cuticular hydrocarbons (CHCs), which can include this compound, are also involved in nestmate recognition in social insects. mdpi.com These chemical profiles help distinguish colony members from outsiders.
Biosynthetic Precursor and Pathway Elucidation (e.g., in microorganisms or plants)
The biosynthesis of hydrocarbons in living organisms, including this compound, is a complex enzymatic process. In both plants and microorganisms, the synthesis of these compounds generally originates from fatty acid metabolism. unl.pt
In plants, the process begins in the plastids of epidermal cells with the de novo synthesis of C16 and C18 fatty acids. These fatty acids are then transported to the endoplasmic reticulum, where they are elongated into very-long-chain fatty acids (VLCFAs) with carbon chains typically ranging from C26 to C34. These VLCFAs are the precursors to the various components of cuticular wax. The formation of alkanes, such as this compound, is believed to occur through a decarbonylation pathway where an aldehyde intermediate is converted to an alkane. researchgate.net
Microorganisms also possess the ability to synthesize a diverse array of hydrocarbons. unl.pt Certain groups of microorganisms are known to produce specific types of hydrocarbons. For instance, some cyanobacteria are notable for their synthesis of branched C18-hydrocarbons like 7- and 8-methylheptadecane. unl.pt The biosynthesis of hydrocarbons in microorganisms often involves the conversion of fatty acids to aldehydes by fatty acyl-CoA reductase, followed by further enzymatic reactions to produce the final hydrocarbon product. unl.pt While the specific pathways for this compound have not been fully elucidated in all organisms, the general mechanism involves the modification of fatty acid precursors.
Table 1: Key Aspects of this compound in Biological Systems
| Aspect | Description | Organism Type | Primary Function |
|---|---|---|---|
| Cuticular Wax Component | Found within the protective waxy layer on the plant surface. | Plants | Protection against water loss, UV radiation, and pathogens. ontosight.airesearchgate.net |
| Insect Pheromone | Acts as a chemical signal for communication between insects. | Insects | Mate attraction, aggregation, alarm signaling. ontosight.ainumberanalytics.com |
| Biosynthetic Precursor | Derived from very-long-chain fatty acids (VLCFAs). | Plants, Microorganisms | Building block for hydrocarbon synthesis. unl.pt |
Microbial Biodegradation and Environmental Fate Studies
Aerobic and Anaerobic Degradation Mechanisms
The breakdown of hydrocarbons like this compound in the environment is largely mediated by microorganisms through aerobic and anaerobic degradation processes. researchgate.nettuni.fi
Aerobic degradation occurs in the presence of oxygen. researchgate.net Bacteria that utilize this pathway use oxygen as the terminal electron acceptor during the metabolism of organic compounds. researchgate.net For aliphatic hydrocarbons such as alkanes, the initial step often involves the action of oxygenase enzymes, like alkane hydroxylase, which introduce an oxygen atom into the hydrocarbon chain. scielo.br This initial oxidation makes the molecule more water-soluble and susceptible to further enzymatic breakdown, ultimately leading to its conversion to carbon dioxide and water. researchgate.net Studies have shown that under aerobic conditions, some bacteria can degrade saturates (like alkanes) more readily than aromatic hydrocarbons.
Anaerobic degradation takes place in environments devoid of oxygen. researchgate.net In this process, microorganisms utilize other inorganic compounds as terminal electron acceptors, such as nitrate, sulfate, or iron(III). researchgate.net The initial activation of alkanes under anaerobic conditions is more energetically challenging than aerobic oxidation and can proceed through different mechanisms, such as addition to fumarate, carboxylation, or hydroxylation with water. Research has indicated that some anaerobic bacteria can effectively degrade hydrocarbons, although the rates and efficiencies can differ from aerobic processes. For instance, some studies have found that aromatic hydrocarbons are more susceptible to degradation under anaerobic conditions, while saturated hydrocarbons like n-alkanes are degraded to a lesser extent. nih.gov
Microorganism Isolation and Characterization in Degradation Processes
Scientists have isolated and characterized numerous microorganisms with the ability to degrade hydrocarbons from various contaminated environments, including soil, wastewater, and marine sediments. scielo.brscirp.org The process of isolating these microbes often involves enrichment techniques, where environmental samples are cultured in a medium containing the target hydrocarbon as the sole source of carbon and energy. scirp.org This selects for microorganisms that can utilize the compound for growth.
Several bacterial genera have been identified as potent hydrocarbon degraders. These include Pseudomonas, Acinetobacter, Bacillus, and Shewanella. scielo.brscirp.orgresearchgate.net For example, research has shown that a consortium of seven different bacterial isolates was able to completely degrade this compound. researchgate.net In another study, strains of Bacillus isolated from contaminated groundwater demonstrated the ability to degrade n-alkanes present in diesel fuel. scielo.br
Characterization of these isolates typically involves:
Morphological and Biochemical Tests: Observing colony characteristics, cell shape, and performing biochemical assays to identify the microorganism. scirp.orgresearchgate.net
Genetic Analysis: Sequencing the 16S rRNA gene is a common molecular technique used for the precise identification of bacterial species. scielo.brresearchgate.net
Enzyme Assays: Detecting the presence of key enzymes involved in degradation, such as alkane hydroxylases and esterases. scielo.brnih.gov
These studies are crucial for understanding the metabolic pathways involved in hydrocarbon degradation and for developing bioremediation strategies to clean up environments contaminated with petroleum products. scielo.br
Table 2: Microorganisms Involved in Hydrocarbon Degradation
| Microorganism Genus | Environment of Isolation | Type of Hydrocarbons Degraded | Reference |
|---|---|---|---|
| Pseudomonas | Wastewater, Soil | Saturated and aromatic hydrocarbons | scirp.orgresearchgate.net |
| Acinetobacter | Wastewater | Various hydrocarbons | scirp.org |
| Bacillus | Contaminated groundwater, Soil | n-alkanes, crude oil components | scielo.br |
| Shewanella | Marine environments | Saturated and aromatic hydrocarbons |
Influence of Environmental Factors on Biodegradability (e.g., pH, Temperature, Nutrient Availability)
The biodegradation of this compound, a branched-chain alkane, is a complex process significantly governed by a variety of environmental factors. The rate and extent of its breakdown by microorganisms are intricately linked to the surrounding physicochemical conditions. fao.org Key determinants include pH, temperature, and the availability of essential nutrients. nih.gov
The structural complexity of branched alkanes can render them more resistant to microbial degradation compared to their linear counterparts. enviro.wikinih.gov However, a diverse range of microorganisms has demonstrated the capacity to metabolize these compounds. The efficiency of these microbes is highly dependent on optimal environmental settings. ktappi.kr
Detailed Research Findings on Environmental Influences:
pH: The acidity or alkalinity of the soil and water environments is a critical parameter. fao.org Most microorganisms responsible for hydrocarbon degradation thrive in a pH range of 6.0 to 8.0. nih.gov Extreme pH levels can alter the conformation of enzymes essential for the initial oxidation of the alkane, thereby impeding the entire biodegradation cascade. nih.gov
Temperature: Temperature directly affects the metabolic rates of degrading microorganisms and the physical state of this compound. concawe.eu Lower temperatures increase the viscosity and decrease the water solubility of hydrocarbons, reducing their bioavailability to microbes. Conversely, rising temperatures generally accelerate biodegradation up to an optimal point, beyond which microbial enzymes can denature. For many hydrocarbon-degrading microbes, the optimal temperature range lies between 30°C and 40°C. nih.gov
Nutrient Availability: The microbial breakdown of carbon-rich compounds like this compound is a nutrient-demanding process. nih.gov Microorganisms require sufficient nitrogen and phosphorus to support cell growth and enzymatic production. A high carbon-to-nutrient ratio can limit microbial activity, thus hindering biodegradation. nih.gov
Table 1: Influence of Environmental Factors on this compound Biodegradability
| Environmental Factor | Optimal Range/Condition | Effect Outside Optimal Range |
|---|---|---|
| pH | 6.0 - 8.0 | Reduced enzymatic activity, potential denaturation of enzymes. nih.gov |
| Temperature | 30°C - 40°C | Lower temperatures decrease bioavailability; higher temperatures can cause enzyme denaturation. concawe.eu |
| Nutrient Availability (Nitrogen, Phosphorus) | Low Carbon:Nutrient Ratio | Limited microbial growth and metabolic activity. nih.gov |
Bioremediation Potential and Strategies
The presence of this compound in hydrocarbon-contaminated environments makes it a target for bioremediation efforts. tuni.fi Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. wikipedia.org While its branched structure presents a challenge, numerous microbial species, including certain bacteria and fungi, can utilize this compound as a carbon source. nih.govmdpi.com
Bioremediation strategies applicable to this compound contamination include:
Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations without intervention. nih.gov It is a viable option in environments where conditions are already favorable for microbial activity.
Biostimulation: This strategy focuses on enhancing the activity of native microorganisms by adding nutrients, such as nitrogen and phosphorus, and electron acceptors like oxygen. wikipedia.org This approach aims to overcome nutrient limitations that often hinder bioremediation in hydrocarbon-polluted sites.
Bioaugmentation: This involves introducing specific, highly efficient hydrocarbon-degrading microorganisms to a contaminated site. wikipedia.org This is particularly useful when the indigenous microbial community lacks the necessary degradative capabilities.
Fungi, in particular, have shown significant potential for the mycoremediation of branched-chain alkanes. mdpi.com For instance, species of Penicillium and Purpureocillium have demonstrated the ability to degrade complex alkanes like pristane, which shares structural similarities with this compound. mdpi.com The degradation pathways often involve terminal and subterminal oxidation, leading to the formation of fatty acids that can be further metabolized by the microorganisms.
Table 2: Bioremediation Strategies for this compound
| Strategy | Description | Applicability |
|---|---|---|
| Natural Attenuation | Monitoring of natural microbial degradation without intervention. nih.gov | Sites with favorable environmental conditions and active indigenous microbial populations. |
| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) to stimulate native microbes. wikipedia.org | Nutrient-limited contaminated environments. |
| Bioaugmentation | Introduction of specialized hydrocarbon-degrading microbes. wikipedia.org | Sites where indigenous microbial populations are insufficient or ineffective. |
Presence and Fate in Complex Natural Mixtures (e.g., Petroleum Hydrocarbons)
This compound is a naturally occurring constituent of crude oil and various refined petroleum products. nih.govfortunejournals.com As a component of these complex hydrocarbon mixtures, its environmental fate is intertwined with that of numerous other aliphatic and aromatic compounds. canada.caresearchgate.net
Upon release into the environment, such as through oil spills, the mixture of hydrocarbons undergoes various physical, chemical, and biological processes. fortunejournals.comusgs.gov Lighter compounds may volatilize, while others dissolve in water or adsorb to soil and sediment particles. The biodegradation of this compound within these mixtures can be influenced by the presence of other, more easily degradable compounds. Microorganisms may preferentially consume simpler, linear alkanes before metabolizing more complex branched structures like this compound. enviro.wiki
The relative abundance of this compound compared to other hydrocarbons can serve as an indicator in environmental forensics. By analyzing the ratios of different alkanes, scientists can gain insights into the source of the contamination and the extent of weathering or biodegradation that has occurred.
Advanced Research Applications of 7 Methyltridecane As a Model Compound
Reference Standard in Chromatographic and Spectroscopic Calibration
In analytical chemistry, the accuracy of qualitative and quantitative analysis heavily relies on the use of high-purity reference standards. 7-Methyltridecane is utilized as a reference substance, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). ontosight.ai
Certified reference materials (CRMs) are crucial for ensuring that analytical instruments are properly calibrated. restek.com The well-defined structure and known properties of this compound allow it to be used as a benchmark. When a complex mixture is analyzed, the retention time and mass spectrum of this compound, as recorded by the instrument, are compared against its known values from a certified standard. This comparison helps in both identifying its presence in a sample and calibrating the instrument's response for the quantification of other, similar branched alkanes. Its non-polar nature makes it particularly suitable for retention index calibration on non-polar stationary phases in GC, where it can help in the tentative identification of other hydrocarbons based on their elution order. chemeo.com
The table below lists key properties of this compound relevant to its use as a standard.
| Property | Value |
| Molecular Formula | C14H30 |
| Molecular Weight | 198.39 g/mol |
| CAS Number | 26730-14-3 |
| Boiling Point (est.) | 245.8 °C (519 K) |
| IUPAC Name | This compound |
| Data sourced from PubChem and Cheméo. chemeo.comnih.gov |
Studies in Fuel Chemistry and Alternative Energy Research (e.g., Biofuels)
This compound is a representative of the class of branched alkanes that are significant components of conventional and alternative fuels. ncat.edu Standard aviation and aerospace fuels, such as RP-1 and S-8 synthetic fuel, are complex mixtures containing C7 to C18 linear and branched alkanes. acs.org Research into the detailed composition of these fuels is essential for understanding their performance, stability, and combustion characteristics.
Furthermore, the push for alternative and renewable energy sources has driven research into biofuels. Bio-oils, produced from sources like rapeseed or the pyrolysis of coffee grounds, are complex matrices containing a wide variety of organic compounds. acs.orgscribd.com During the hydrotreating process of rapeseed oil to produce a diesel-like biofuel, this compound was identified as one of the resulting isoalkanes. acs.org The identification and quantification of such compounds are critical for evaluating the quality of biofuels and optimizing production processes to meet the stringent requirements for commercial and aviation use. berkeley.edumdpi.com
The table below shows the context in which this compound has been identified in fuel-related research.
| Research Area | Fuel Type / Source | Finding |
| Aerospace Fuels | RP-1 / S-8 | Identified as a constituent branched alkane in a detailed compositional analysis. acs.org |
| Biofuel Production | Hydrotreated Rapeseed Oil | Detected as a product, indicating the formation of isoalkanes during processing. acs.org |
| Bio-oil Analysis | Pyrolysis of Coffee | Listed as one of the compounds identified in the resulting bio-oil. scribd.comjournalofscience.org |
Use in Development of Analytical Methodologies for Complex Matrices
The development of robust analytical methods is essential for accurately identifying and quantifying chemical compounds in complex samples such as environmental or biological materials. researchgate.netsolubilityofthings.com this compound serves as a useful compound in the development and validation of such methodologies, particularly those involving chromatography. ontosight.ai
For instance, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for separating the components of highly complex mixtures. cuni.cz In the development of new modulation techniques for GC×GC, a mixture of volatile organic compounds, including this compound, was used to test and optimize the system's performance. cuni.cz Its inclusion in a test mixture allows researchers to assess the separation efficiency (resolution) and detection sensitivity of a new method for compounds of its class.
When analyzing complex matrices like tea volatiles or biological extracts, solid-phase microextraction (SPME) is often coupled with GC-MS. researchgate.netnih.gov The development of these methods requires careful selection of extraction fibers and optimization of chromatographic conditions to handle a wide range of compounds. While not always the primary target, the presence of alkanes like this compound in these samples necessitates methods capable of resolving them from more volatile or polar analytes. nih.gov Its predictable behavior in chromatographic systems makes it a practical tool for verifying that a new analytical protocol is performing as expected across a range of chemical classes.
Interdisciplinary Applications in Environmental and Analytical Chemistry Research
The intersection of environmental and analytical chemistry often involves identifying the sources and fates of organic compounds in the environment. cruma.es Hydrocarbons, including branched alkanes, are ubiquitous and can originate from both natural sources (e.g., plant waxes) and anthropogenic activities (e.g., fuel combustion). ontosight.ai Analytical chemistry provides the tools to detect and measure these compounds, while environmental chemistry interprets their significance. solubilityofthings.com
While studies may focus on broader classes of hydrocarbons, this compound can serve as a specific marker or component within a larger profile. For example, the analysis of volatile organic compounds (VOCs) in air or water to assess pollution might identify a range of alkanes. solubilityofthings.com The profile of these alkanes, including the relative abundance of isomers like this compound, can sometimes offer clues about the pollution source.
In one study, this compound was listed among a suite of organic pollutants for which new analytical methods were being developed for application to drinking and river water samples. cuni.cz This highlights its relevance as a target analyte in environmental monitoring and the need for advanced analytical techniques to detect it at low concentrations. iitk.ac.in The development of these sensitive methods is a key synergy between analytical and environmental chemistry, ensuring that potential contaminants can be effectively monitored and managed. solubilityofthings.com
Q & A
Q. How can this compound be leveraged in studying hydrocarbon migration in geological systems?
- Methodological Answer : Use it as a synthetic analog in laboratory-scale porous media experiments. Monitor transport dynamics via fluorescence tagging or radiolabeling. Compare retention times and partitioning coefficients with natural hydrocarbons to infer migration mechanisms. Couple with geochemical modeling (e.g., TOUGHREACT) to predict long-term behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
